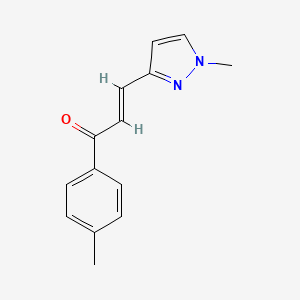![molecular formula C21H26N2O3 B5403275 1-{6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5403275.png)
1-{6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as HPP-4382 and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of HPP-4382 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. HPP-4382 has been shown to inhibit the activity of the protein kinase CK2, which is known to play a key role in cancer cell growth and survival.
Biochemical and Physiological Effects:
HPP-4382 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. HPP-4382 has also been shown to inhibit the activity of certain enzymes that are involved in inflammation, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
HPP-4382 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied for its biological activities, making it a well-characterized compound for use in research. However, there are also limitations to the use of HPP-4382 in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for the study of HPP-4382. One area of research is the development of HPP-4382-based anticancer drugs. Another area of research is the investigation of the compound's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of HPP-4382 and its effects on different cell types and experimental conditions.
Synthesemethoden
The synthesis of HPP-4382 involves the reaction of 3-bromo-6-(3-hydroxymethyl-3-(2-phenoxyethyl)piperidin-1-yl)pyridine with ethyl trifluoroacetate in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain HPP-4382 in its pure form.
Wissenschaftliche Forschungsanwendungen
HPP-4382 has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. HPP-4382 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
1-[6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-17(25)18-8-9-20(22-14-18)23-12-5-10-21(15-23,16-24)11-13-26-19-6-3-2-4-7-19/h2-4,6-9,14,24H,5,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKQKRKGUNIOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2CCCC(C2)(CCOC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-[3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-YL]pyridin-3-YL}ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5403200.png)
![1-isopropyl-4-(4-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5403208.png)
![N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5403216.png)
![2-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanol](/img/structure/B5403224.png)

![N-cyclopropyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5403230.png)
![4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5403242.png)
![2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5403255.png)
![N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5403279.png)
![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403285.png)
![1-{[(3,5-dimethylisoxazol-4-yl)amino]carbonyl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5403291.png)
![3-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5403292.png)
![1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5403293.png)
